Methyl 4-chloroquinoline-6-carboxylate

Catalog No.
S839767
CAS No.
648449-01-8
M.F
C11H8ClNO2
M. Wt
221.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloroquinoline-6-carboxylate

CAS Number

648449-01-8

Product Name

Methyl 4-chloroquinoline-6-carboxylate

IUPAC Name

methyl 4-chloroquinoline-6-carboxylate

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3

InChI Key

LGAFXSKTJPIZMQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl

General Properties

“Methyl 4-chloroquinoline-6-carboxylate” is a chemical compound with the CAS Number: 648449-01-8 and Molecular Weight: 221.64 .

For example, among the 4-imidazolyl methyl quinoline derivatives, a compound possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring exhibited the highest COX-2 inhibitor potency and selectivity . This compound was as potent as the reference drug celecoxib and more selective COX-2 inhibitor .

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer activity . For example, certain quinoline derivatives have been found to inhibit the growth of cancer cells .

Antioxidant Activity

Quinoline derivatives have also been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to the body and can cause various diseases .

Anti-inflammatory Activity

Some quinoline derivatives have been found to have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in treating diseases like arthritis .

Antimalarial Activity

Quinoline is a core structure in many antimalarial drugs . Quinoline derivatives have been used in the treatment of malaria .

Anti-SARS-CoV-2 Activity

Some quinoline derivatives have shown potential in the treatment of SARS-CoV-2 , the virus that causes COVID-19 .

Antituberculosis Activity

Quinoline derivatives have also been found to have antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Methyl 4-chloroquinoline-6-carboxylate is an organic compound with the molecular formula C11H8ClNO2C_{11}H_8ClNO_2 and a molecular weight of 221.64 g/mol. It features a quinoline ring substituted at the 4-position with a chlorine atom and at the 6-position with a carboxylate group, specifically as a methyl ester. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom at the 4-position can be replaced by nucleophiles, leading to the formation of diverse derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to yield methyl 4-chloroquinoline-6-carboxylic acid.
  • Condensation Reactions: The carboxylate group can react with amines to form amides, expanding its utility in synthetic chemistry.

This compound exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of quinoline compounds often possess antibacterial and antifungal properties. Methyl 4-chloroquinoline-6-carboxylate has been evaluated for its potential in inhibiting various pathogens, making it a candidate for further pharmacological exploration .

Methyl 4-chloroquinoline-6-carboxylate can be synthesized through several methods:

  • Chlorination of Quinoline Derivatives: Starting from quinoline-6-carboxylic acid, chlorination using phosphorus oxychloride can yield the chlorinated derivative, which is then esterified with methanol.
  • Cyclization Reactions: Utilizing appropriate precursors, cyclization under acidic conditions can generate the desired quinoline structure followed by chlorination and esterification steps .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields for synthesizing quinoline derivatives .

Methyl 4-chloroquinoline-6-carboxylate has several applications:

  • Pharmaceuticals: Its derivatives are explored for drug development, particularly in treating bacterial infections.
  • Chemical Intermediates: Used in the synthesis of more complex molecules in organic chemistry.
  • Research: Employed in studies investigating quinoline's role in medicinal chemistry and its biological effects.

Interaction studies indicate that methyl 4-chloroquinoline-6-carboxylate may interact with various biological targets, including enzymes and receptors involved in microbial resistance. It has been shown to inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism . These interactions suggest potential implications for drug-drug interactions when used in therapeutic settings.

Several compounds share structural similarities with methyl 4-chloroquinoline-6-carboxylate. Here are some notable examples:

Compound NameSimilarity IndexKey Differences
Methyl 2-chloroquinoline-6-carboxylate0.87Different position of chlorine substitution
Ethyl 2-chloro-6-methylisonicotinate0.84Contains an ethyl group instead of a methyl group
Methyl 2-chloro-3-methylisonicotinate0.82Different substitution pattern on the ring
Methyl 4-chloroquinoline-7-carboxylateSimilarity not providedVariation in carboxylate position

These compounds highlight the versatility of quinoline derivatives while emphasizing the unique position of chlorine and carboxylate groups in methyl 4-chloroquinoline-6-carboxylate, which influences its biological properties and reactivity.

XLogP3

2.7

Wikipedia

Methyl 4-chloroquinoline-6-carboxylate

Dates

Modify: 2023-08-16

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